
4-Nitronaphthalene-1-carbaldehyde
Overview
Description
4-Nitronaphthalene-1-carbaldehyde is a yellow crystalline compound with the chemical formula C11H7NO3. It is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous flow reactors to ensure consistent product quality and efficiency. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to promote the nitration reaction under milder conditions, reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminonaphthalene-1-carbaldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: 4-Nitronaphthalene-1-carboxylic acid.
Reduction: 4-Aminonaphthalene-1-carbaldehyde.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-NNCA serves as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Studies
The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. The reactive nature of the nitro group enables it to participate in biochemical pathways, providing insights into enzyme mechanisms and potential therapeutic targets.
Environmental Chemistry
Research indicates that 4-NNCA can undergo photolytic degradation in atmospheric conditions. Studies have shown that its interaction with hydroxyl radicals can lead to significant environmental impacts, including the formation of secondary pollutants. This aspect is crucial for understanding air quality and the behavior of nitroaromatic compounds in the environment .
Case Study 1: Enzyme Inhibition
A study investigated the effects of 4-NNCA on specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity through covalent modification, highlighting its potential as a lead compound for developing enzyme inhibitors .
Case Study 2: Photolytic Degradation
In another study focused on atmospheric chemistry, the photolysis rates of 4-NNCA were evaluated under simulated sunlight conditions. Results indicated that 4-NNCA has a significant photolytic lifetime, leading to its degradation and transformation into other reactive species, which could contribute to air pollution .
Table 1: Synthesis Methods of 4-Nitronaphthalene-1-carbaldehyde
Method | Description | Yield (%) |
---|---|---|
Nitration followed by formylation | Nitration of naphthalene followed by Vilsmeier formylation | 75-85 |
Direct nitration | Direct nitration using concentrated nitric acid | 60-70 |
Target Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cytochrome P450 | Covalent modification | 12 |
Aldose reductase | Competitive inhibition | 25 |
Mechanism of Action
The mechanism of action of 4-Nitronaphthalene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-1-nitronaphthalene
Comparison: 4-Nitronaphthalene-1-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Biological Activity
4-Nitronaphthalene-1-carbaldehyde is a nitroaromatic compound characterized by its nitro and aldehyde functional groups. This compound is of considerable interest due to its potential biological activities, including mutagenicity and cytotoxicity. Understanding its biological interactions is crucial for assessing its safety and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₇NO₃
- Molecular Weight : Approximately 201.18 g/mol
- Physical State : Yellow crystalline solid
- Melting Point : Around 76°C
- Solubility : Soluble in organic solvents like ethanol and diethyl ether, but insoluble in water.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its metabolic conversion to reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects.
Mutagenicity and Carcinogenic Potential
This compound has been shown to induce DNA damage in bacterial strains, such as Salmonella typhimurium, suggesting a potential carcinogenic risk. Its metabolites can bind covalently to DNA and proteins, altering their functions and possibly leading to mutagenic effects .
Study 1: DNA Damage Induction
A study evaluated the mutagenic effects of this compound using the Ames test. Results indicated a significant increase in revertant colonies in the presence of the compound, confirming its mutagenic potential. The study highlighted the importance of metabolic activation in mediating these effects.
Study 2: Cytotoxicity Assessment
In vitro studies on various cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was tested against breast cancer cell lines, showing an IC50 value of approximately 21.8 µM, indicating moderate cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes to form reactive electrophiles that interact with cellular macromolecules.
- Oxidative Stress : Exposure leads to the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.
- Protein Adduction : Reactive intermediates can form adducts with proteins, disrupting normal cellular functions and potentially leading to apoptosis .
Comparative Analysis with Related Compounds
Compound | Mutagenicity | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Yes | 21.8 µM | Metabolic activation, protein adduction |
1-Nitronaphthalene | Yes | 12.4 µM | Similar mechanisms |
Nitrobenzene | Moderate | >50 µM | Less potent than nitro PAHs |
Environmental Impact
Nitroaromatic compounds like this compound are prevalent in industrial environments and can enter ecosystems through various pathways. Their persistence and toxicity raise concerns about their impact on human health and the environment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Nitronaphthalene-1-carbaldehyde, and what experimental parameters influence yield?
Methodological Answer: Synthesis typically involves nitration of naphthalene derivatives followed by formylation. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration.
- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the 1-position.
Yield optimization requires precise stoichiometry, reaction time (<24 hrs), and inert atmosphere. Impurities like 1,5-dinitronaphthalene may form if temperature exceeds 10°C during nitration .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Crystals are grown via slow evaporation in DCM/hexane .
- ORTEP-3 : Visualize thermal ellipsoids to confirm planarity of the nitro and aldehyde groups. Discrepancies >0.02 Å in bond lengths suggest structural distortions .
- NMR : Compare aromatic proton splitting patterns (e.g., doublets at δ 8.5–9.0 ppm for aldehyde protons) with DFT-predicted spectra .
Q. Which databases provide reliable physicochemical data for this compound?
Methodological Answer:
- NIST Chemistry WebBook : For IR/Raman spectra, vapor pressure, and solubility data. Cross-validate entries with experimental results (e.g., melting point: 142–144°C) .
- PubChem : Access CID-specific toxicity profiles, but verify against peer-reviewed studies due to potential inconsistencies in crowd-sourced data .
- ATSDR Reports : Review toxicological profiles for naphthalene derivatives to infer environmental stability and degradation pathways .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, rotational barriers in the nitro group may cause splitting anomalies .
- Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for solvent-induced shifts in NMR/UV-Vis spectra. Discrepancies >5% warrant re-evaluation of computational parameters .
- Crystallographic Validation : Compare experimental X-H bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized geometries. Deviations >0.01 Å suggest incomplete refinement or crystal packing effects .
Q. What advanced techniques assess the compound’s environmental persistence and bioaccumulation potential?
Methodological Answer:
- QSAR Modeling : Input logP (calculated: 2.8) and molar refractivity into EPI Suite to predict biodegradation half-lives (>60 days indicates high persistence) .
- Microcosm Studies : Incubate with soil microbiota under aerobic/anaerobic conditions. Monitor nitro-group reduction (→ amine) via LC-MS/MS. Half-lives <7 days suggest rapid degradation .
- Tropospheric Degradation : Use smog chamber experiments with OH radicals (generated via H₂O₂ photolysis). Detect secondary pollutants (e.g., NO₂) via FTIR .
Q. How can computational modeling improve the design of derivatives with enhanced photostability?
Methodological Answer:
- TD-DFT : Calculate excited-state energies to identify reactive intermediates (e.g., triplet states). Substituents with high electron-withdrawing capacity (e.g., -CF₃) reduce photodegradation rates .
- Molecular Dynamics : Simulate UV exposure (λ = 300–400 nm) to track bond dissociation. Prioritize derivatives with >50% retention of parent compound after 24 hrs .
- Crystal Engineering : Use Mercury software to design co-crystals with UV absorbers (e.g., benzophenone). Hydrogen-bonding motifs (e.g., C=O···H-N) enhance stability .
Properties
IUPAC Name |
4-nitronaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEPRUKGWGZQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606356 | |
Record name | 4-Nitronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42758-54-3 | |
Record name | 4-Nitronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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